MT-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

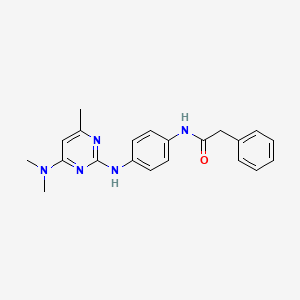

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c1-15-13-19(26(2)3)25-21(22-15)24-18-11-9-17(10-12-18)23-20(27)14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,23,27)(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUUNAQXXGDUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MT-4 Cell Line: An In-depth Technical Guide for Researchers

Core Characteristics, Research Applications, and Standardized Protocols

The MT-4 cell line is a cornerstone of retrovirology research, particularly in studies involving Human Immunodeficiency Virus (HIV) and Human T-cell Leukemia Virus type 1 (HTLV-1). This guide provides a comprehensive overview of the this compound cell line, including its origin, biological properties, and detailed protocols for its culture and application in key experimental assays.

Introduction to the this compound Cell Line

The this compound cell line is a human T-cell line that was established by the co-cultivation of cells from a 50-year-old male patient with adult T-cell leukemia (ATL) with umbilical cord leukocytes from a male infant.[1][2][3] A key characteristic of this cell line is its transformation by HTLV-1, leading to the constitutive expression of the HTLV-1 Tax protein.[1] This feature makes this compound cells highly susceptible to HIV-1 infection and replication, resulting in rapid and pronounced cytopathic effects.[2][3]

These cells grow in suspension, often forming clusters, and are characterized as lymphoblast-like.[4][5] Due to their viral status and applications, they require handling under Biosafety Level 2 (BSL-2) conditions.[3][6]

Quantitative Data Summary

For ease of reference, the key quantitative parameters of the this compound cell line are summarized in the table below.

| Parameter | Value | Reference |

| Doubling Time | Approximately 30 hours | [1] |

| Seeding Density | 2-3 x 10^5 cells/mL | [3] |

| Saturation Density | 9 x 10^5 cells/mL | [3] |

| Karyotype | 2n=46 (Male) | [3] |

Cell Culture Protocols

Adherence to standardized cell culture protocols is critical for maintaining the health, viability, and reproducibility of experiments using the this compound cell line.

Routine Culture and Maintenance

Culture Medium:

-

RPMI 1640

-

10% Fetal Bovine Serum (FBS)

-

2mM L-Glutamine

Incubation Conditions:

-

37°C

-

5% CO₂

-

Humidified incubator

Subculture Routine: this compound cells are grown in suspension. Cultures should be seeded at a density of 2-3 x 10^5 cells/mL.[3] When the cell density reaches approximately 9 x 10^5 cells/mL, the culture should be split.[3] This is typically every 2-3 days. To subculture, simply dilute the cell suspension to the initial seeding density with fresh, pre-warmed culture medium.

Cryopreservation

Cryopreservation Medium:

-

50% RPMI 1640

-

40% Fetal Bovine Serum (FBS)

-

10% DMSO

Procedure:

-

Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5-10 minutes to pellet the cells.

-

Resuspend the cell pellet in cold cryopreservation medium at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.

-

Aliquot the cell suspension into cryovials.

-

Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.

-

For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.

Thawing of Cryopreserved Cells

-

Rapidly thaw the vial of frozen cells in a 37°C water bath.

-

Transfer the thawed cell suspension to a sterile centrifuge tube containing at least 10 mL of pre-warmed complete culture medium.

-

Centrifuge at a low speed to pellet the cells and remove the cryopreservation medium.

-

Resuspend the cell pellet in fresh, pre-warmed complete culture medium and transfer to a culture flask.

-

Incubate under standard conditions.

Applications in Research

The unique characteristics of the this compound cell line make it an invaluable tool for a variety of research applications, primarily in the fields of virology and drug development.

HIV and HTLV-1 Research

This compound cells are highly permissive to HIV-1 infection, exhibiting rapid and extensive cytopathic effects, including the formation of large syncytia (multinucleated giant cells). This makes them an excellent model for:

-

Antiviral drug screening: The clear cytopathic effect allows for the straightforward assessment of the efficacy of antiviral compounds.

-

Viral infectivity and replication studies: The high susceptibility of this compound cells facilitates the study of the HIV-1 life cycle.

-

Syncytium formation assays: These assays are used to study the mechanisms of viral entry and cell-to-cell transmission.

HTLV-1 Transformation and T-cell Signaling

As an HTLV-1 transformed cell line, this compound cells provide a valuable in vitro model for studying the molecular mechanisms of T-cell transformation and the signaling pathways dysregulated by the HTLV-1 Tax protein. The Tax protein is a potent trans-activator of viral and cellular gene expression and is known to constitutively activate the NF-κB signaling pathway, a key regulator of cell proliferation, survival, and inflammation.

Key Experimental Protocols

MTT Assay for Cytotoxicity/Antiviral Activity

The MTT assay is a colorimetric assay used to assess cell viability. In the context of this compound cells and HIV, it is a common method for screening antiviral compounds.

Materials:

-

This compound cells

-

HIV-1 stock

-

Test compounds

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed this compound cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Add serial dilutions of the test compound to the wells. Include control wells with cells only (no virus, no compound) and cells with virus only (no compound).

-

Infect the cells with a pre-titered amount of HIV-1 that results in a significant cytopathic effect within 4-5 days.

-

Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Syncytium Formation Assay

This assay visualizes the cell-to-cell fusion induced by HIV-1 infection.

Materials:

-

This compound cells

-

HIV-1 infected cells (e.g., persistently infected H9 cells) or cell-free virus

-

24-well plates

-

Inverted microscope

Procedure:

-

Seed this compound cells in a 24-well plate.

-

Co-culture the this compound cells with HIV-1 infected cells or add cell-free virus.

-

Incubate for 24-48 hours.

-

Observe the formation of syncytia (large, multinucleated cells) under an inverted microscope.

-

The extent of syncytium formation can be quantified by counting the number of syncytia per field of view.

Cell Line Authentication

The use of misidentified or cross-contaminated cell lines is a significant problem in biomedical research. It is crucial to regularly authenticate the this compound cell line to ensure the validity of experimental results.

The Importance of Authentication

Several lots of cells distributed as this compound have been found to be contaminated or not authentic.[1] This underscores the necessity of obtaining this cell line from a reputable cell bank and performing regular authentication.

Short Tandem Repeat (STR) Profiling

STR profiling is the gold standard for authenticating human cell lines. This method involves the analysis of short, repetitive DNA sequences at specific loci in the genome. The resulting STR profile is a unique genetic fingerprint for a given cell line.

Sample Preparation for STR Profiling:

-

Harvest approximately 1-2 x 10^6 this compound cells.

-

Wash the cells with PBS.

-

The cell pellet can be sent to a commercial service for DNA extraction and STR analysis, or DNA can be extracted in-house using a commercially available kit.

The obtained STR profile should be compared to a reference profile from a reliable source, such as the cell bank from which the cells were purchased.

Flow Cytometry for Surface Marker Analysis

Flow cytometry can be used to analyze the expression of cell surface markers, such as CD4, the primary receptor for HIV-1.

Protocol for CD4 Staining:

-

Harvest approximately 1 x 10^6 this compound cells per sample.

-

Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

-

Resuspend the cells in the buffer and add a fluorochrome-conjugated anti-CD4 antibody.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in buffer and analyze on a flow cytometer.

This technical guide provides a comprehensive resource for researchers working with the this compound cell line. By following these standardized protocols and understanding the core characteristics of these cells, researchers can ensure the reliability and reproducibility of their findings in the critical fields of HIV and HTLV-1 research.

References

- 1. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]

- 2. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. researchgate.net [researchgate.net]

- 5. The Use of Short Tandem Repeat Profiling To Characterize Human Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clgenetics.com [clgenetics.com]

MT-4 Cell Line: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Core Attributes and Methodologies Associated with the MT-4 Human T-Cell Line

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the this compound cell line, a critical tool in virology and drug development research. It covers the origin, key characteristics, and essential experimental protocols for utilizing this cell line effectively. Quantitative data is presented in structured tables for clarity, and key biological and experimental processes are visualized through diagrams.

Core Characteristics and Origin

The this compound cell line is a human T-lymphocyte line that has become a cornerstone in the study of Human Immunodeficiency Virus (HIV) and Human T-cell Leukemia Virus type 1 (HTLV-1).

Establishment and Origin

The this compound cell line was established by the co-cultivation of peripheral blood leukocytes from a 50-year-old Japanese male patient with Adult T-cell Leukemia (ATL) with umbilical cord lymphocytes from a male infant.[1] This co-cultivation resulted in the immortalization of the cord blood-derived T-lymphocytes, which are transformed by HTLV-1.[1] Consequently, the this compound cell line is of male origin and carries the HTLV-1 provirus.[1]

It is crucial to note that some lots of this compound cells distributed in the past have been found to be contaminated or not authentic. Therefore, it is imperative for researchers to obtain this cell line from reputable cell banks and perform regular authentication.

Morphological and Growth Characteristics

This compound cells are lymphoblastoid in morphology and grow in suspension, often forming clusters.[2] Key growth and phenotypic characteristics are summarized in the table below.

| Characteristic | Description | Reference |

| Cell Type | T-lymphocyte | [1] |

| Morphology | Lymphoblastoid, grows in suspension, forms clusters | [2] |

| Doubling Time | Approximately 30 hours | [1] |

| Karyotype | 2n=46 |

Viral Susceptibility and Expression Profile

The this compound cell line is distinguished by its high susceptibility to HIV-1 infection, which leads to a rapid and pronounced cytopathic effect (CPE), including syncytia formation and cell death.[2] This characteristic makes it an excellent model for screening antiviral compounds. The high permissiveness to HIV-1 is, in part, attributed to the expression of the HTLV-1 Tax protein. The Tax protein acts as a potent transactivator of the NF-κB signaling pathway, which in turn can enhance HIV-1 long terminal repeat (LTR)-driven transcription.

Quantitative data on the surface expression of key receptors for HIV-1 entry are presented below.

| Receptor | Expression Level | Method | Reference |

| CD4 | High | Flow Cytometry | [3] |

| CXCR4 | High | Flow Cytometry | [3] |

| CCR5 | Low to negligible | Flow Cytometry |

Experimental Protocols

Detailed methodologies for the culture and experimental use of the this compound cell line are provided below. Adherence to proper aseptic techniques and biosafety precautions (Biosafety Level 2 or higher) is essential when working with this cell line, especially when infected with HIV-1.

Cell Culture and Maintenance

Culture Medium: RPMI 1640 supplemented with:

-

10% Fetal Bovine Serum (FBS)

-

2 mM L-glutamine

-

100 U/mL Penicillin

-

100 µg/mL Streptomycin

Subculture Routine:

-

Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

Split the culture every 2-3 days by diluting the cell suspension with fresh, pre-warmed culture medium to a density of 2-3 x 10^5 cells/mL.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Cryopreservation:

-

Centrifuge cells at 200 x g for 5 minutes.

-

Resuspend the cell pellet in a freezing medium composed of 90% FBS and 10% DMSO at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.

-

Distribute 1 mL of the cell suspension into cryogenic vials.

-

Place the vials in a controlled-rate freezing container and store at -80°C overnight.

-

Transfer the vials to liquid nitrogen for long-term storage.

HIV-1 Infection Protocol (TCID50 Assay)

The 50% tissue culture infectious dose (TCID50) assay is a common method to titrate infectious HIV-1 stocks using this compound cells.

Materials:

-

This compound cells

-

HIV-1 stock of unknown titer

-

96-well flat-bottom microtiter plates

-

Complete culture medium

Procedure:

-

Cell Preparation: Seed this compound cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 2-4 hours.

-

Virus Dilution: Prepare ten-fold serial dilutions of the HIV-1 stock in complete culture medium, ranging from 10^-1 to 10^-8.

-

Infection: Add 100 µL of each virus dilution to 8 replicate wells of the 96-well plate containing the this compound cells. Include a column of uninfected cells as a negative control.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7 days.

-

Endpoint Determination: After 7 days, examine the wells for the presence of cytopathic effect (CPE), characterized by syncytia formation and cell death, using an inverted microscope.

-

Calculation: Calculate the TCID50 value using the Reed-Muench method.

Antiviral Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell viability and is widely used to determine the efficacy of antiviral compounds.

Materials:

-

This compound cells

-

HIV-1 stock with a known titer

-

Antiviral compound(s)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

-

Cell Seeding: Seed this compound cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Compound Addition: Prepare serial dilutions of the antiviral compound in culture medium and add 50 µL to the appropriate wells. Include wells with no compound as infection controls and wells with no cells as background controls.

-

Infection: Add 50 µL of a pre-titered HIV-1 stock (at a multiplicity of infection of 0.01-0.1) to the wells containing cells and compound. Include uninfected control wells.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days, until CPE is clearly visible in the infection control wells.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the 50% effective concentration (EC50) of the antiviral compound.

Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to the use of the this compound cell line.

Caption: HTLV-1 Tax-mediated activation of the canonical NF-κB pathway.

Caption: Experimental workflow for antiviral drug screening using this compound cells.

References

MT-4 Cell Morphology and Growth Properties: An In-depth Technical Guide

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

The MT-4 cell line, a human T-cell lymphotropic virus type 1 (HTLV-1) transformed T-lymphoblastoid cell line, serves as a critical tool in immunological and virological research, particularly in the study of Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth overview of the morphological and growth characteristics of this compound cells, alongside detailed experimental protocols and an exploration of key signaling pathways.

Core Characteristics of this compound Cells

This compound cells were established through the co-cultivation of peripheral blood leukocytes from a patient with Adult T-cell Leukemia (ATL) with umbilical cord lymphocytes.[1] A key characteristic of this cell line is the expression of the HTLV-1 Tax protein, which plays a significant role in the cellular signaling and immortalization of these cells.[2]

Morphology and Growth

Authentic this compound cells are lymphoblast-like and grow in suspension.[3] A hallmark of their morphology is the tendency to form cell clusters or clumps, a characteristic that can be attributed to the upregulation of cell adhesion molecules by the HTLV-1 Tax protein.[4][5] Cells that grow as single cells may not be bona fide this compound cells.[4] When infected with HIV-1, this compound cells are highly susceptible and exhibit rapid cytopathic effects, including the formation of syncytia (large, multinucleated cells) and subsequent cell death.[5]

Quantitative Growth Properties

The following table summarizes the key quantitative growth properties of the this compound cell line:

| Property | Value | Reference(s) |

| Doubling Time | Approximately 30 hours | [6] |

| Cell Type | T-lymphoblast | [1][7] |

| Growth Mode | Suspension | [3] |

| Seeding Density | 2-3 x 10^5 cells/mL | [1] |

| Saturation Density | 9 x 10^5 cells/mL | [1] |

Experimental Protocols

Detailed and reproducible protocols are essential for successful research. This section provides step-by-step methodologies for the culture, cryopreservation, and common experimental uses of this compound cells.

Cell Culture and Subculture

Materials:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

L-Glutamine

-

Penicillin-Streptomycin (optional)

-

Sterile cell culture flasks (e.g., T-25, T-75)

-

Sterile centrifuge tubes (15 mL or 50 mL)

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Complete Growth Medium:

-

RPMI-1640 supplemented with 10% FBS and 2mM L-Glutamine.[1] The use of penicillin-streptomycin is optional and can be included at a final concentration of 1%.[5]

Subculture Procedure:

-

Examine the Culture: Under an inverted microscope, observe the cell density and the color of the medium. This compound cells should be subcultured when the cell density reaches approximately 8-9 x 10^5 cells/mL and the medium turns yellow.

-

Resuspend Cells: Gently pipette the cell suspension up and down to break up any cell clumps and create a single-cell suspension.

-

Determine Cell Density:

-

Transfer a small aliquot of the cell suspension to a microcentrifuge tube.

-

Mix an equal volume of cell suspension with trypan blue solution.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) cells.

-

-

Centrifugation: Transfer the desired volume of cell suspension to a sterile centrifuge tube. Centrifuge at 150 x g for 5 minutes.[8]

-

Resuspend in Fresh Medium: Carefully aspirate the supernatant without disturbing the cell pellet. Resuspend the cell pellet in fresh, pre-warmed complete growth medium to the recommended seeding density of 2-4 x 10^5 cells/mL.[9]

-

Incubation: Transfer the resuspended cells to a new, appropriately sized culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]

Cryopreservation

Materials:

-

Complete growth medium

-

Fetal Bovine Serum (FBS)

-

Dimethyl sulfoxide (DMSO), sterile

-

Cryopreservation vials, sterile

-

Controlled-rate freezing container (e.g., "Mr. Frosty")

Cryopreservation Medium:

-

A common cryopreservation medium consists of 70% complete growth medium, 20% FBS, and 10% DMSO.[10] Another formulation is 90% FBS and 10% DMSO.[8]

Procedure:

-

Prepare Cells: Harvest cells in the exponential growth phase with high viability (>90%). Centrifuge the cell suspension at 150 x g for 5 minutes and discard the supernatant.

-

Resuspend in Freezing Medium: Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 x 10^6 cells/mL.[10]

-

Aliquot: Dispense 1 mL aliquots of the cell suspension into pre-labeled cryopreservation vials.

-

Controlled Freezing: Place the cryovials into a controlled-rate freezing container and store at -80°C overnight. This allows for a slow and gradual freezing rate of approximately -1°C per minute.[11]

-

Long-Term Storage: Transfer the cryovials to a liquid nitrogen vapor phase for long-term storage.[12]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

96-well cell culture plates

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed this compound cells in a 96-well plate at a density of approximately 3,000-5,000 cells per well in 100 µL of complete growth medium.[9]

-

Treatment: Add the test compounds at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization:

-

For suspension cells like this compound, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells.

-

Carefully remove the supernatant without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the crystals.[9]

-

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

HIV-1 Infection Protocol (General)

This compound cells are highly susceptible to HIV-1 infection and are often used to titrate viral stocks and screen antiviral compounds.[2]

Materials:

-

This compound cells in exponential growth phase

-

HIV-1 viral stock of known titer

-

Complete growth medium

-

96-well plates or other suitable culture vessels

-

Method for quantifying viral replication (e.g., p24 ELISA, reverse transcriptase assay)

Procedure:

-

Cell Preparation: Seed this compound cells at a density of 1 x 10^5 cells/mL in a suitable culture vessel.

-

Infection: Add the desired amount of HIV-1 viral stock to the cell suspension. The multiplicity of infection (MOI) will depend on the specific experimental design.

-

Incubation: Incubate the infected cells at 37°C in a humidified atmosphere with 5% CO2.

-

Monitoring: Monitor the cells daily for signs of cytopathic effects, such as syncytia formation and cell death.

-

Quantification of Viral Replication: At various time points post-infection (e.g., every 24 hours for 3-5 days), collect the culture supernatant. The amount of virus in the supernatant can be quantified using a p24 antigen capture ELISA or a reverse transcriptase activity assay.[2] Wild-type HIV-1 levels typically peak at approximately 2 to 4 days post-infection in this compound cells.[2]

Key Signaling Pathways in this compound Cells

The constitutive expression of the HTLV-1 Tax oncoprotein in this compound cells leads to the dysregulation of several key signaling pathways, contributing to their transformed phenotype and high proliferation rate.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of immune responses, inflammation, and cell survival. The HTLV-1 Tax protein is a potent activator of the canonical NF-κB pathway.[6][14] This activation is crucial for the proliferation and survival of HTLV-1-infected cells.

Caption: HTLV-1 Tax-mediated activation of the NF-κB pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. The HTLV-1 Tax protein can also activate the PI3K/Akt pathway, which contributes to the enhanced growth of HTLV-1-infected T cells.[4][15]

References

- 1. Central role of PI3K in transcriptional activation of hTERT in HTLV-I–infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Authentication Analysis of this compound Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of the PI3K-Akt pathway by human T cell leukemia virus type 1 (HTLV-1) oncoprotein Tax increases Bcl3 expression, which is associated with enhanced growth of HTLV-1-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. youtube.com [youtube.com]

- 8. Cryopreservation of Cell Lines [merckmillipore.com]

- 9. m.youtube.com [m.youtube.com]

- 10. med.virginia.edu [med.virginia.edu]

- 11. stemcell.com [stemcell.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. m.youtube.com [m.youtube.com]

- 14. google.com [google.com]

- 15. [PDF] Activation of the PI3K-Akt pathway by human T cell leukemia virus type 1 (HTLV-1) oncoprotein Tax increases Bcl3 expression, which is associated with enhanced growth of HTLV-1-infected T cells. | Semantic Scholar [semanticscholar.org]

The MT-4 Cell Line: A Technical Guide for Virological Research

For Researchers, Scientists, and Drug Development Professionals

The MT-4 cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-lymphocyte line, has for decades been a cornerstone in the field of virology, particularly in human immunodeficiency virus (HIV) research. Its high susceptibility to HIV infection and pronounced cytopathic effects upon viral replication have made it an invaluable tool for antiviral drug screening, studying viral replication kinetics, and investigating mechanisms of viral pathogenesis. This technical guide provides an in-depth overview of the this compound cell line, its applications in virology, detailed experimental protocols, and a summary of key quantitative data.

Core Characteristics and Considerations

The this compound cell line was established by the co-cultivation of peripheral blood leukocytes from a patient with adult T-cell leukemia (ATL) with cord blood lymphocytes. A crucial characteristic of this compound cells is the constitutive expression of the HTLV-1 Tax protein. This protein is a potent activator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which contributes to the cellular environment that is highly permissive for HIV-1 replication.

A Note on Cell Line Authenticity: It is critically important for researchers to ensure the authenticity of their this compound cell stocks. Reports have indicated that some distributed lots of this compound cells were found to be deficient in Tax expression, which significantly alters their permissiveness to certain HIV-1 mutants and their overall replication kinetics. Therefore, regular cell line authentication through methods such as short tandem repeat (STR) profiling is strongly recommended.

Applications in Virology

The primary application of the this compound cell line lies in HIV research due to its robust and rapid replication of the virus, leading to clear cytopathic effects (CPE), including the formation of syncytia (large, multinucleated cells) and cell death. This makes the this compound line particularly suitable for:

-

High-Throughput Antiviral Drug Screening: The clear CPE allows for straightforward and quantifiable assays to determine the efficacy of antiviral compounds.

-

Studying HIV-1 Replication and Tropism: The cell line supports the replication of a wide range of HIV-1 strains, facilitating studies on viral replication kinetics and the function of viral proteins.

-

Syncytia Formation Assays: The propensity of infected this compound cells to form syncytia provides a valuable model for studying the viral entry process and the function of the HIV envelope glycoproteins.

-

Research on Other Viruses: While predominantly used for HIV, the this compound cell line has also been employed in studies involving other viruses, such as Hepatitis C Virus (HCV).

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of the this compound cell line in virological assays.

Table 1: Antiviral Drug Efficacy (EC50/IC50) in this compound Cells

| Antiviral Drug | Drug Class | HIV-1 Strain | EC50 / IC50 (nM) | Reference |

| Zidovudine (AZT) | NRTI | HIV-1 IIIB | 0.0004 µM (33% inhibitory concentration) | [1] |

| Zalcitabine (ddC) | NRTI | HIV-1 IIIB | 0.02 µM (33% inhibitory concentration) | [1] |

| Saquinavir | Protease Inhibitor | HIV-1 | 37.7 nM | [2] |

| Atazanavir | Protease Inhibitor | HIV-1 IIIB | 11 nM | [3] |

| Darunavir | Protease Inhibitor | HIV-1 | 1-2 nM | [2] |

| Tipranavir | Protease Inhibitor | HIV-1 | 30-70 nM | [2] |

| Lopinavir | Protease Inhibitor | HIV-1 IIIB | 0.64 - 0.77 ng/mL (serum-free) | [4] |

| Ritonavir | Protease Inhibitor | HIV-1 IIIB | 3.0 - 5.0 ng/mL (serum-free) | [4] |

NRTI: Nucleoside Reverse Transcriptase Inhibitor

Table 2: General Characteristics of the this compound Cell Line

| Characteristic | Value | Reference |

| Cell Type | Human T-lymphocyte | [5] |

| Origin | Co-culture of ATL patient leukocytes and cord blood lymphocytes | [5] |

| HTLV-1 Status | Positive, expresses Tax protein | [5] |

| Doubling Time | Approximately 24-36 hours | General knowledge |

| Morphology | Lymphoblast-like, grow in suspension and form clumps | [5] |

Experimental Protocols

Antiviral Activity Assessment using the MTT Assay

This protocol determines the ability of a compound to protect this compound cells from HIV-1 induced cytopathic effects. The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

-

This compound cells

-

HIV-1 stock (e.g., HIV-1 IIIB)

-

Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

-

Test compounds (serially diluted)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed this compound cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Addition: Add 100 µL of serially diluted test compounds to the appropriate wells. Include wells with virus only (no compound) and cells only (no virus, no compound) as controls.

-

Viral Infection: Add a predetermined amount of HIV-1 stock to each well (except for the cell-only controls) to achieve a multiplicity of infection (MOI) that results in significant cell death after 4-5 days.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell-only control and determine the 50% effective concentration (EC50).

Syncytium Formation Assay

This assay visually assesses the ability of HIV-1 to induce cell-cell fusion, a hallmark of infection with syncytium-inducing (SI) strains.

Materials:

-

Persistently HIV-1 infected this compound cells (effector cells)

-

Uninfected target cells expressing CD4 (e.g., uninfected this compound or other susceptible T-cell lines)

-

Complete RPMI-1640 medium

-

24-well plates

-

Inverted microscope

Procedure:

-

Cell Preparation: Culture effector and target cells separately to optimal densities.

-

Co-culture: In a 24-well plate, mix the infected effector cells with the uninfected target cells at a specific ratio (e.g., 1:5 or 1:10).

-

Incubation: Incubate the co-culture at 37°C in a 5% CO2 incubator.

-

Microscopic Observation: At various time points (e.g., 24, 48, and 72 hours), observe the culture under an inverted microscope for the formation of large, multinucleated cells (syncytia).

-

Quantification (Optional): Syncytia can be quantified by counting the number of multinucleated cells per field of view. For more quantitative analysis, fluorescently labeled effector and target cells can be used, and fusion can be measured by flow cytometry.

Determination of Viral Titer by p24 Antigen ELISA

This protocol quantifies the amount of HIV-1 in cell culture supernatants by measuring the concentration of the viral core protein p24.

Materials:

-

Supernatants from infected this compound cell cultures

-

Commercial HIV-1 p24 antigen ELISA kit

-

Microplate reader

Procedure:

-

Sample Collection: Collect supernatants from infected this compound cell cultures at different time points.

-

Sample Preparation: Clarify the supernatants by centrifugation to remove cellular debris.

-

ELISA Protocol: Follow the manufacturer's instructions for the p24 ELISA kit. This typically involves:

-

Coating a 96-well plate with a capture antibody specific for p24.

-

Adding the cell culture supernatants and a series of p24 standards to the wells.

-

Incubating to allow the p24 antigen to bind to the capture antibody.

-

Washing the plate to remove unbound material.

-

Adding a detection antibody (usually biotinylated) that binds to a different epitope on the p24 antigen.

-

Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Adding a substrate that is converted by HRP to a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Generate a standard curve using the absorbance values of the p24 standards. Use the standard curve to determine the concentration of p24 in the cell culture supernatants.

Signaling Pathways and Experimental Workflows

HTLV-1 Tax-Mediated NF-κB Activation in this compound Cells

The constitutive expression of the HTLV-1 Tax protein in this compound cells leads to the persistent activation of the NF-κB signaling pathway. This is a key factor in the high permissiveness of these cells to HIV-1 replication. Tax interacts with multiple components of the NF-κB signaling cascade, ultimately leading to the translocation of NF-κB dimers into the nucleus and the transcription of pro-inflammatory and pro-survival genes.

Caption: HTLV-1 Tax activation of the canonical NF-κB pathway.

Experimental Workflow for Antiviral Drug Screening

The following diagram illustrates a typical workflow for screening antiviral compounds using the this compound cell line and the MTT assay.

Caption: Workflow for antiviral screening using this compound cells.

Conclusion

The this compound cell line remains a powerful and relevant tool for virological research, particularly in the context of HIV. Its high permissiveness to infection and clear cytopathic effects make it an excellent system for high-throughput screening of antivirals and for fundamental studies of viral replication and pathogenesis. By understanding the unique characteristics of this cell line, including the influence of the HTLV-1 Tax protein, and by employing standardized and well-characterized protocols, researchers can continue to leverage the this compound cell line to advance our understanding of viral diseases and to develop new therapeutic interventions. The importance of cell line authentication cannot be overstated to ensure the reproducibility and validity of experimental findings.

References

- 1. HTLV Deregulation of the NF-κB Pathway: An Update on Tax and Antisense Proteins Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Preclinical characterization of a non-peptidomimetic HIV protease inhibitor with improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of NF-κB by the HTLV-1 Tax Protein - PMC [pmc.ncbi.nlm.nih.gov]

The MT-4 Cell Line: An In-depth Technical Guide for HTLV-1 Infection Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human T-cell leukemia virus type 1 (HTLV-1) is a complex retrovirus etiologically linked to Adult T-cell Leukemia/Lymphoma (ATLL), a malignancy of CD4+ T-cells, and the inflammatory neurological disorder HTLV-1-Associated Myelopathy/Tropical Spastic Paraparesis (HAM/TSP). The MT-4 cell line, a human T-cell line established from a patient with ATLL, stands as a critical in vitro model for dissecting the molecular and cellular biology of HTLV-1 infection. This guide provides a comprehensive technical overview of the this compound cell line, its application in HTLV-1 research, detailed experimental protocols, and an analysis of the key signaling pathways modulated by the virus.

The this compound Cell Line: Origin and Core Characteristics

The this compound cell line was established by the co-cultivation of peripheral blood leukocytes from a 50-year-old Japanese male patient with ATLL with umbilical cord lymphocytes from a male infant.[1][2][3][4] This resulted in a human T-cell line that is perpetually infected with and produces HTLV-1.[1][3]

A crucial characteristic of the this compound cell line is its expression of the HTLV-1 Tax protein.[2] Tax is a potent oncoprotein and a key regulator of viral and cellular gene expression, playing a pivotal role in the immortalization and transformation of T-cells.[5][6] The presence of Tax constitutively activates cellular signaling pathways, most notably the NF-κB pathway, which is essential for the survival and proliferation of HTLV-1 infected T-cells.[5] It is important to note that some lots of this compound cells distributed by the NIH AIDS Reagent Program were found to be deficient in Tax expression, emphasizing the need for cell line authentication.[2][7]

Table 1: Core Characteristics of the this compound Cell Line

| Characteristic | Description |

| Origin | Co-culture of peripheral blood leukocytes from an adult T-cell leukemia (ATL) patient with human umbilical cord lymphocytes.[1][2][3][4] |

| Cell Type | Human T-lymphocyte.[1] |

| HTLV-1 Status | Productively and perpetually infected with HTLV-1.[1][3] |

| Key Viral Protein | Expresses the HTLV-1 Tax oncoprotein.[2] |

| Doubling Time | Approximately 30 hours.[1] |

| Morphology | Suspension cells that typically form clusters or clumps.[2] |

| Applications | Studies of HTLV-1 biology, antiviral drug screening, syncytium formation assays, and research on HTLV-1-mediated cellular transformation.[2][8] |

Quantitative Data in HTLV-1 Research Using this compound Cells

The this compound cell line is instrumental for generating quantitative data to assess various aspects of HTLV-1 infection and the efficacy of potential therapeutics.

Table 2: Proliferation and Viability of this compound Cells

| Parameter | Observation | Reference |

| Spontaneous Proliferation | HTLV-1-infected T-cell clones, such as this compound, exhibit significantly higher spontaneous proliferation compared to uninfected T-cells.[9] | [9] |

| Cell Cycle | HTLV-1 infection, driven by Tax expression, propels CD4+ T-cells into the cell cycle. Infected CD4+ lymphocytes show a decrease in the G0/G1 phase and an increase in the S and G2/M phases compared to uninfected cells.[9][10] | [9][10] |

| Viability | While HTLV-1 infection drives proliferation, there is no significant difference in overall cell viability or apoptosis rates between HTLV-1-positive and -negative CD4+ lymphocytes in some studies.[9] | [9] |

Table 3: Quantification of HTLV-1 Production and Infection

| Parameter | Method | Typical Readout | Reference |

| Viral Production | p19 Antigen Capture ELISA | ng/mL of p19 antigen in culture supernatant.[11] | [4][11] |

| Proviral Load | Quantitative PCR (qPCR) | Copies of HTLV-1 proviral DNA per 100 cells.[12] | [12] |

| Infectivity | Co-culture with target cells followed by detection of viral proteins (e.g., Tax) in newly infected cells by flow cytometry. | Percentage of Tax-positive target cells.[13] | [13] |

Table 4: Antiviral Drug Screening Data (Illustrative Examples)

| Compound Class | Example Drug | Target | IC50 (in vitro) | Reference |

| Integrase Inhibitor | Raltegravir | HTLV-1 Integrase | 1-25 nM (in cell-free assays) | [14] |

| Reverse Transcriptase Inhibitor | Zidovudine (AZT) | HTLV-1 Reverse Transcriptase | Effective suppression of Gag production and proviral DNA in vitro. | [14] |

| Mesoionic Compounds | (E)-3-phenyl-5-(phenylamino)-2-styryl-1,3,4-thiadiazol-3-ium chloride derivatives | Multiple/Unspecified | 1.51–7.70 μM in HTLV-1-infected cells | [10] |

Note: IC50 values can vary significantly based on the specific assay conditions and cell line used. The values presented are for illustrative purposes.

Detailed Experimental Protocols

Co-culture Assay for HTLV-1 Infection of Target Cells

This protocol describes a standard method for infecting target T-cells with HTLV-1 using the this compound cell line as the virus producer.

Materials:

-

This compound cells (HTLV-1 producer)

-

Target T-cell line (e.g., Jurkat, MOLT-4)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

Mitomycin C or irradiation source

-

Centrifuge

-

Incubator (37°C, 5% CO2)

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD4, anti-CD25, anti-Tax)

Procedure:

-

Preparation of this compound cells: Culture this compound cells to a sufficient density. To prevent proliferation of the donor this compound cells in the co-culture, treat them with a proliferation inhibitor.

-

Mitomycin C treatment: Incubate this compound cells with 50 µg/mL Mitomycin C for 30-60 minutes at 37°C.

-

Irradiation: Alternatively, irradiate the this compound cells with a lethal dose (e.g., 30-50 Gy).

-

-

Wash the treated this compound cells three times with sterile PBS to remove any residual inhibitor.

-

Resuspend the treated this compound cells and the target T-cells in complete RPMI-1640 medium.

-

Co-culture the treated this compound cells with the target T-cells at a ratio of 1:1 or 1:2 (this compound:target) in a sterile culture flask or plate.

-

Incubate the co-culture at 37°C in a 5% CO2 incubator.

-

Detection of infection: After 48-72 hours (or a desired time course), harvest the cells.

-

Stain the cells with fluorescently labeled antibodies against cell surface markers to distinguish between donor and target cells (if necessary) and an intracellular antibody against the HTLV-1 Tax protein.

-

Analyze the cells by flow cytometry to quantify the percentage of newly infected (Tax-positive) target cells.[13]

Syncytium Formation Assay

This assay is a hallmark of HTLV-1 Env protein function and is used to screen for inhibitors of viral entry and cell-to-cell fusion.

Materials:

-

HTLV-1 envelope-expressing cells (e.g., transfected 293T cells or certain HTLV-1 infected T-cell lines)

-

Indicator cell line susceptible to HTLV-1 Env-mediated fusion (e.g., HeLa or other adherent cell lines expressing HTLV-1 receptors)

-

Complete DMEM or RPMI-1640 medium

-

Microscope

-

96-well plates

Procedure:

-

Seed the indicator cells in a 96-well plate and allow them to adhere overnight.

-

On the following day, add the HTLV-1 envelope-expressing cells to the wells containing the indicator cells.

-

If testing inhibitors, pre-incubate the cells with the compounds for a specified time before co-culturing.

-

Incubate the co-culture for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, examine the wells under a microscope for the presence of syncytia (large, multinucleated cells formed by the fusion of multiple cells).

-

Quantify the syncytia by counting the number of syncytia per field of view or by using a reporter gene assay where fusion activates a reporter gene (e.g., luciferase).[15]

HTLV-1 p19 Antigen Capture ELISA

This protocol is for the quantification of the HTLV-1 core protein p19 in culture supernatants, which serves as a proxy for viral production. Commercial kits are available and their specific instructions should be followed. The following is a general outline.

Materials:

-

HTLV-1 p19 Antigen ELISA kit (containing coated microplate, detector antibody, standard antigen, wash buffer, substrate, and stop solution)

-

Cell culture supernatants from this compound cells

-

Microplate reader

Procedure:

-

Prepare the p19 antigen standards and samples according to the kit instructions. This may involve dilution of the standards and clarification of the culture supernatants by centrifugation.

-

Add the standards and samples to the wells of the antibody-coated microplate.

-

Incubate the plate as specified in the kit protocol (typically 1-2 hours at 37°C or room temperature).

-

Wash the wells multiple times with the provided wash buffer to remove unbound material.

-

Add the detector antibody (often a biotinylated antibody followed by streptavidin-HRP) to each well and incubate.

-

Wash the wells again to remove unbound detector antibody.

-

Add the substrate solution (e.g., TMB) to the wells and incubate in the dark for color development.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve from the absorbance values of the known antigen concentrations and use it to determine the concentration of p19 in the samples.[4][6][16]

Signaling Pathways and Experimental Workflows

HTLV-1 Tax-Mediated NF-κB Activation

The HTLV-1 Tax protein is a potent activator of the canonical and non-canonical NF-κB signaling pathways, which are critical for the proliferation and survival of infected T-cells.

Caption: HTLV-1 Tax activation of NF-κB pathways.

HTLV-1 HBZ Protein Signaling Interactions

The HTLV-1 basic leucine zipper factor (HBZ) is another key viral protein that modulates cellular signaling, often in opposition to Tax.

Caption: Modulation of cellular pathways by HTLV-1 HBZ.

PI3K/Akt Pathway Activation by HTLV-1

The PI3K/Akt signaling pathway is crucial for cell survival and proliferation and is constitutively activated in HTLV-1-infected cells, partly through the actions of the Tax protein.

Caption: HTLV-1 Tax-mediated activation of the PI3K/Akt pathway.

Experimental Workflow for Antiviral Compound Screening

The this compound cell line is a robust platform for high-throughput screening of compounds with potential anti-HTLV-1 activity.

Caption: Workflow for antiviral screening against HTLV-1.

Conclusion

The this compound cell line remains an indispensable tool for the study of HTLV-1. Its inherent characteristics as an HTLV-1-producing T-cell line provide a consistent and reproducible system for investigating viral replication, pathogenesis, and the efficacy of novel therapeutic interventions. This guide offers a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in leveraging the this compound cell line to its full potential in the ongoing effort to combat HTLV-1-associated diseases. Proper cell line authentication and adherence to standardized protocols are paramount to ensure the validity and reproducibility of experimental findings.

References

- 1. Central role of PI3K in transcriptional activation of hTERT in HTLV-I–infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of hypoxia-inducible factor 1 in human T-cell leukaemia virus type 1-infected cell lines and primary adult T-cell leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]

- 5. Activation of the PI3K-Akt pathway by human T cell leukemia virus type 1 (HTLV-1) oncoprotein Tax increases Bcl3 expression, which is associated with enhanced growth of HTLV-1-infected T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zeptometrix.com [zeptometrix.com]

- 7. mybiosource.com [mybiosource.com]

- 8. HTLV-1 Infection and Pathogenesis: New Insights from Cellular and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HTLV-1 propels untransformed CD4+ lymphocytes into the cell cycle while protecting CD8+ cells from death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. In vitro infection of CD4+ T lymphocytes with HTLV-I generates immortalized cell lines coexpressing lymphoid and myeloid cell markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mycosis fungoides - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

MT-4 Cell Line: A Technical Guide to Doubling Time and Ploidy

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biological characteristics of the MT-4 cell line, specifically focusing on its doubling time and ploidy. This information is critical for the effective design and interpretation of experiments in virology, immunology, and oncology research.

Core Characteristics of the this compound Cell Line

The this compound cell line is a human T-cell lymphoblastoid line established by the co-cultivation of cord blood lymphocytes with peripheral blood leukocytes from an adult T-cell leukemia (ATL) patient. A key feature of this cell line is its transformation by the Human T-lymphotropic virus type 1 (HTLV-1).

Quantitative Data Summary

For ease of reference, the key quantitative characteristics of the this compound cell line are summarized in the table below.

| Parameter | Value | Reference |

| Doubling Time | Approximately 30 hours | [1] |

| Ploidy | Diploid (2n=46) | [1] |

| Cell Type | T-cell lymphoblast | |

| Origin | Human (cord blood lymphocytes and adult T-cell leukemia patient peripheral blood leukocytes) | |

| Virus | Human T-lymphotropic virus type 1 (HTLV-1) positive |

Experimental Protocols

Detailed methodologies for the determination of doubling time and ploidy are essential for reproducing and building upon existing research. The following sections provide step-by-step protocols for these fundamental cell biology assays.

Determination of this compound Cell Line Doubling Time

Objective: To experimentally determine the population doubling time of the this compound cell line.

Materials:

-

This compound cell culture

-

Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum and 2 mM L-glutamine)

-

T-25 or T-75 culture flasks

-

Hemocytometer or automated cell counter

-

Trypan blue solution (0.4%)

-

Microscope

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Start with a healthy, exponentially growing culture of this compound cells.

-

Perform a cell count to determine the viable cell concentration.

-

Seed a new culture flask (e.g., T-25) at a known low density (e.g., 2 x 10^5 cells/mL) to ensure logarithmic growth.

-

-

Incubation:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Counting at Intervals:

-

At regular time intervals (e.g., every 24 hours for 72-96 hours), collect a representative sample of the cell suspension.

-

Perform a viable cell count using a hemocytometer and trypan blue exclusion or an automated cell counter.

-

-

Data Analysis:

-

Plot the viable cell number against time on a logarithmic scale. The resulting graph should have a linear portion representing the exponential growth phase.

-

The doubling time can be calculated using the following formula: Doubling Time = (T * log(2)) / (log(N_t) - log(N_0)) Where:

-

T = Time interval between two points in the exponential phase

-

N_t = Number of cells at the later time point

-

N_0 = Number of cells at the earlier time point

-

-

Determination of this compound Cell Line Ploidy by Flow Cytometry

Objective: To determine the DNA content and ploidy of the this compound cell line using propidium iodide (PI) staining and flow cytometry.

Materials:

-

This compound cell culture

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Collect approximately 1-2 x 10^6 this compound cells from an exponentially growing culture.

-

Centrifuge the cells and wash the pellet with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of cold PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Acquire data for at least 10,000 events.

-

Generate a histogram of PI fluorescence intensity. A diploid cell population will show a prominent G1 peak and a smaller G2/M peak with twice the fluorescence intensity of the G1 peak.

-

Signaling Pathways in this compound Cells

The transformation of this compound cells by HTLV-1 results in the constitutive activation of several signaling pathways that drive cell proliferation and survival. The viral oncoprotein Tax plays a central role in this process.

Key Signaling Pathways Activated by HTLV-1 Tax

The HTLV-1 Tax protein is a potent trans-activator that dysregulates multiple cellular signaling pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and TCR (T-cell receptor) signaling pathways.

-

NF-κB Pathway: Tax constitutively activates the IKK (IκB kinase) complex, leading to the phosphorylation and degradation of IκBα. This allows for the nuclear translocation of NF-κB transcription factors (p50/p65), which then drive the expression of genes involved in cell proliferation, survival, and inflammation.

-

TCR Pathway: While this compound cells are not continuously stimulated through their TCR, the HTLV-1 Tax protein can mimic aspects of TCR signaling. This can lead to the activation of downstream effectors that contribute to T-cell activation and proliferation.

This guide provides foundational information and protocols for working with the this compound cell line. A thorough understanding of its doubling time and diploid nature, along with the underlying signaling pathways driving its proliferation, is crucial for its effective use in research and development.

References

MT-4 Cells: A Core Model for Advancing Adult T-cell Leukemia Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The MT-4 cell line, a human T-cell line established from a patient with Adult T-cell Leukemia (ATL), serves as a cornerstone in the scientific community's effort to understand and combat this aggressive malignancy. This technical guide provides a comprehensive overview of the this compound cell line, its characteristics, and its application in ATL research, with a focus on providing actionable data and detailed experimental protocols for laboratory use.

Introduction to the this compound Cell Line

The this compound cell line was established by the co-cultivation of peripheral blood leukocytes from a 50-year-old Japanese male with ATL and umbilical cord lymphocytes from a male infant.[1][2][3] A key characteristic of this cell line is its persistent infection with Human T-cell Leukemia Virus type 1 (HTLV-1), the etiological agent of ATL.[1][3] this compound cells are lymphoblastoid in morphology and grow in suspension.[1] They constitutively express the HTLV-1 oncoprotein Tax, which plays a crucial role in the transformation of T-cells and the pathogenesis of ATL.[2][3]

The expression of Tax protein drives the dysregulation of multiple cellular signaling pathways, leading to uncontrolled cell proliferation and resistance to apoptosis, hallmarks of cancer. This inherent property makes this compound cells an invaluable in vitro model for studying the molecular mechanisms of HTLV-1-mediated oncogenesis and for the screening and evaluation of potential anti-ATL therapeutic agents.

Quantitative Data and Characteristics

For researchers utilizing the this compound cell line, a clear understanding of its quantitative characteristics is essential for experimental design and data interpretation. The following tables summarize key data points for the this compound cell line.

Table 1: General Characteristics of the this compound Cell Line

| Characteristic | Description | Reference(s) |

| Origin | Co-culture of peripheral leukocytes from a male ATL patient and male umbilical cord lymphocytes. | [1][2][3] |

| Cell Type | T-cell lymphoblastoid | [1] |

| HTLV-1 Status | HTLV-1 producing | [1][3] |

| Tax Protein | Expresses the HTLV-1 Tax oncoprotein | [2][3] |

| Growth Mode | Suspension | [1] |

| Doubling Time | Approximately 30 hours | [3] |

| Karyotype | 2n=46 | [1] |

Table 2: Culture and Subculture Parameters for this compound Cells

| Parameter | Recommended Value | Reference(s) |

| Culture Medium | RPMI 1640 + 2mM L-Glutamine + 10% Fetal Bovine Serum (FBS) | [1][2] |

| Seeding Density | 2-3 x 10^5 cells/mL | [1] |

| Saturation Density | 9 x 10^5 cells/mL | [1] |

| Incubation Conditions | 37°C, 5% CO₂ | [1][2] |

| Subculture Method | Total medium replacement is recommended when cell debris is high and the medium turns yellow. | [4] |

Key Experimental Protocols

Detailed and reproducible protocols are critical for successful research. This section provides step-by-step methodologies for common experiments performed using the this compound cell line.

Cell Culture and Maintenance

Protocol 1: Thawing and Culturing Cryopreserved this compound Cells

-

Preparation: Warm complete culture medium (RPMI 1640 with 10% FBS and 2mM L-Glutamine) to 37°C in a water bath.[4]

-

Thawing: Quickly thaw the cryovial of this compound cells in a 37°C water bath by gently swirling.[4]

-

Washing: Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.

-

Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in 1-2 mL of fresh complete culture medium. Transfer the cell suspension to a T-25 culture flask containing an appropriate volume of complete medium.

-

Incubation: Incubate the flask at 37°C in a humidified incubator with 5% CO₂.[2]

Protocol 2: Subculturing this compound Cells

-

Cell Collection: Aseptically transfer the cell suspension from the culture flask to a sterile conical tube.

-

Centrifugation: Centrifuge the cell suspension at 125 x g for 5-10 minutes.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium to achieve a seeding density of 2-4 x 10^5 cells/mL.[4]

-

Plating: Transfer the resuspended cells to a new, appropriately sized culture flask.

-

Incubation: Return the flask to the 37°C, 5% CO₂ incubator.

HTLV-1 Production and Quantification

Protocol 3: Quantification of HTLV-1 p19 Gag Protein by ELISA

-

Sample Collection: Culture this compound cells to the desired density. Collect the cell culture supernatant by centrifugation to remove cells and debris.

-

ELISA Procedure: Use a commercially available HTLV-1 p19 Antigen ELISA kit.[5][6] Follow the manufacturer's instructions for the assay, which typically involves adding the culture supernatant to antibody-coated microplate wells, followed by incubation with a detection antibody and substrate.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of p19 Gag in the supernatant is proportional to the viral load and can be calculated based on a standard curve.[6]

Cell Viability and Proliferation Assay

Protocol 4: MTT Assay for Cell Viability

-

Cell Seeding: Plate this compound cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Include control wells with medium only.

-

Treatment: Add the test compound at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. IC50 values can be determined by plotting cell viability against the log of the compound concentration.[9]

Apoptosis Assay

Protocol 5: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Induce apoptosis in this compound cells using the desired method. Include both positive and negative controls.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[10]

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

-

Staining: To 100 µL of the cell suspension, add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.[10][11]

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[10]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.[10] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[11]

Analysis of Signaling Pathways

Protocol 6: Western Blot Analysis of NF-κB Activation

-

Cell Lysis: After experimental treatment, harvest this compound cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα).[12][13]

-

Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

-

Analysis: Quantify the band intensities to determine the level of protein phosphorylation, which indicates the activation state of the NF-κB pathway.[12]

Signaling Pathways in this compound Cells: A Visual Guide

The HTLV-1 Tax oncoprotein is a master regulator that hijacks cellular signaling pathways to promote cell survival and proliferation. The following diagrams, generated using the DOT language, illustrate the key signaling cascades that are constitutively active in this compound cells.

The NF-κB Signaling Pathway

The canonical and non-canonical NF-κB pathways are persistently activated in HTLV-1-infected cells, a critical event for T-cell transformation.[14][15] The HTLV-1 Tax protein is a potent activator of the IKK complex, leading to the nuclear translocation of NF-κB transcription factors.[15]

The JAK/STAT Signaling Pathway

In addition to NF-κB, the JAK/STAT pathway is also constitutively activated in HTLV-1-transformed T-cells, contributing to their IL-2-independent growth.[16] This activation is thought to be an indirect effect of Tax-induced cytokine production.[14]

Experimental Workflow for Anti-ATL Drug Screening

The this compound cell line is an excellent tool for the initial screening of compounds with potential anti-ATL activity. The following workflow outlines a typical screening process.

Conclusion

The this compound cell line remains an indispensable tool in the field of Adult T-cell Leukemia research. Its inherent characteristics as an HTLV-1-infected, Tax-expressing T-cell line provide a robust and relevant model for dissecting the molecular mechanisms of this disease. By providing standardized data and detailed experimental protocols, this guide aims to facilitate reproducible and impactful research that will ultimately lead to the development of novel and effective therapies for ATL. Researchers are, however, advised to ensure the authenticity of their this compound cell stocks through STR profiling, as instances of contamination and misidentification have been reported.[3] With careful and standardized use, the this compound cell line will continue to be at the forefront of ATL research for years to come.

References

- 1. This compound. Culture Collections [culturecollections.org.uk]

- 2. Authentication Analysis of this compound Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellosaurus cell line this compound (CVCL_2632) [cellosaurus.org]

- 4. ubigene.us [ubigene.us]

- 5. Frontiers | HTLV-1 intragenic viral enhancer influences immortalization phenotype in vitro, but is dispensable for persistence and disease development in animal models [frontiersin.org]

- 6. Kinetic Analysis of Human T-Cell Leukemia Virus Type 1 Gene Expression in Cell Culture and Infected Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Human T-Cell Lymphotropic Virus: A Model of NF-κB-Associated Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB signaling mechanisms in HTLV-1-induced adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Constitutively activated Jak-STAT pathway in T cells transformed with HTLV-I. [iris.unitn.it]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Utilizing the MT-4 Cell Line in HIV Latency Studies

This technical guide provides a comprehensive overview of the this compound cell line for use in HIV latency studies. It covers the core characteristics of the cell line, detailed experimental protocols for establishing and reactivating latent HIV-1, and the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of HIV cure research.

Introduction to the this compound Cell Line

The this compound cell line is a human T-cell leukemia virus type 1 (HTLV-1) transformed T-lymphoblastoid cell line. It was established by co-cultivating cells from a patient with adult T-cell leukemia with umbilical cord blood lymphocytes. This compound cells are highly susceptible to HIV-1 infection and are known for their robust viral production, making them a valuable tool in HIV research. Their inherent expression of the HTLV-1 Tax protein can influence HIV-1 transcription and may provide a unique cellular environment for studying viral latency and reactivation.

Key Characteristics of the this compound Cell Line:

| Characteristic | Description |

| Origin | Human T-cell leukemia patient cells co-cultivated with umbilical cord leukocytes. |

| Cell Type | T-lymphoblastoid. |

| HTLV-1 Status | HTLV-1 positive, expresses the Tax protein. |

| HIV-1 Susceptibility | Highly permissive to HIV-1 infection and replication. |

| Receptor Expression | Expresses CD4, CXCR4, and CCR5, allowing for infection by a broad range of HIV-1 strains. |

| Research Applications | Antiviral drug screening, cytotoxicity assays, syncytia formation assays, and studies of HIV-1 replication and latency. |

Establishing an In Vitro Model of HIV Latency in this compound Cells

Establishing a robust and reproducible in vitro model of HIV latency is crucial for studying the mechanisms of viral persistence and for screening latency-reversing agents (LRAs). The following protocol is a generalized approach for creating latently infected this compound cells, which may require optimization.

Experimental Protocol: Establishment of HIV-1 Latency

-

Cell Culture and Maintenance:

-

Culture this compound cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at a density of 2 x 10^5 to 1 x 10^6 cells/mL at 37°C in a humidified 5% CO2 incubator.

-

-

HIV-1 Infection:

-

Plate this compound cells at a density of 1 x 10^6 cells/mL in a new culture flask.

-

Infect the cells with a replication-competent or a single-round infectious HIV-1 reporter virus (e.g., carrying a luciferase or GFP reporter gene) at a multiplicity of infection (MOI) of 0.01 to 0.1.

-

Incubate the virus with the cells for 4-6 hours.

-

Wash the cells twice with phosphate-buffered saline (PBS) to remove the viral inoculum and resuspend in fresh culture medium.

-

-

Establishment of Latency:

-

Culture the infected cells for 7-14 days to allow for the establishment of a mixed population of productively and latently infected cells.

-

To enrich for latently infected cells, one of the following methods can be employed:

-

Limiting Dilution Cloning: Plate the infected cells in 96-well plates at a density of 0.5 cells/well to isolate single-cell clones. Expand the clones and screen for those that do not produce virus but can be induced to do so upon stimulation.

-